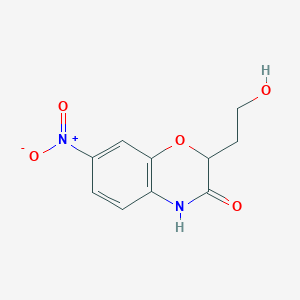

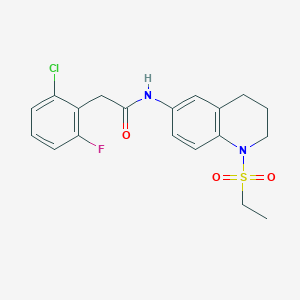

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

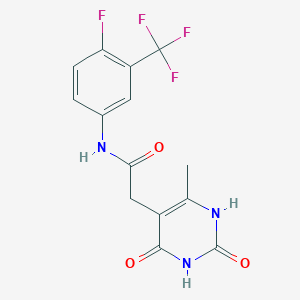

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one, also known as HNEB, is a chemical compound that has gained significant attention in the scientific community due to its various applications in biochemical and physiological research. HNEB is a fluorescent probe that has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

Applications De Recherche Scientifique

Allelochemical Properties and Synthesis

- Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like 2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one, are known for interesting biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. These properties are particularly observed in compounds isolated from the Poaceae family plants. The paper by Macias et al. (2006) presents a comprehensive review of the methods used for synthetic obtention of these compounds, highlighting their potential agronomic utility (Macias et al., 2006).

Synthesis and Application as Intermediates

- A study by Nakamura et al. (2003) describes a new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, demonstrating the potential of these compounds as intermediates in creating functionalized aromatic compounds. This highlights the versatility and potential applications of benzoxazine derivatives in synthetic chemistry (Nakamura et al., 2003).

Bioactivity and Ecological Role

- The bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one compounds, such as their phytotoxic, antifungal, and antimicrobial effects, are also a topic of interest. Macias et al. (2009) discuss these aspects, including their role in chemical defense mechanisms in plants and their potential application in developing natural herbicide models (Macias et al., 2009).

Catalysis and Synthesis Under Environmentally Friendly Conditions

- Bellachioma et al. (2008) explored the synthesis of benzoxazine compounds under catalyst- and solvent-free conditions, showcasing an environmentally benign approach to creating these compounds. This research demonstrates a commitment to green chemistry principles in the synthesis of benzoxazine derivatives (Bellachioma et al., 2008).

Application in Maize and Quantification Techniques

- Woodward et al. (1979) reported a gas-liquid chromatographic procedure for quantifying benzoxazin-3-ones in maize, reflecting the importance of these compounds in agricultural research and their role in the defense mechanisms of cereal crops (Woodward et al., 1979).

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-4-3-8-10(14)11-7-2-1-6(12(15)16)5-9(7)17-8/h1-2,5,8,13H,3-4H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMZSIGEYJLZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(C(=O)N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyethyl)-7-nitro-4H-1,4-benzoxazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381727.png)

![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)

![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)

![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)